4-bromo-N,N-dimethyl-3-nitroaniline
Overview
Description
4-Bromo-N,N-dimethyl-3-nitroaniline is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-dimethyl-3-nitroaniline is C8H9BrN2O2. Its molecular weight is 245.08 . The InChI code is 1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-N,N-dimethyl-3-nitroaniline is a solid at room temperature . It has a density of 1.6±0.1 g/cm^3, a boiling point of 309.4±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 54.8±0.3 cm^3, a polar surface area of 49 Å^2, a polarizability of 21.7±0.5 10^-24 cm^3, and a molar volume of 155.5±3.0 cm^3 .Scientific Research Applications
Organic Synthesis and Chemical Fields
4-bromo-N,N-dimethyl-3-nitroaniline serves as an important intermediate for organic synthesis, playing a crucial role in various sectors including medicine, pesticides, and chemical industries. It's a part of a process involving methylene chloride as the reaction solvent and dimethylamine hydrochloride as auxiliary materials. This process boasts advantages such as low production cost, simple operation, and environmental friendliness, making it an essential component in these fields (Wang Ling-ya, 2015).
Piezoelectric and Optical Properties
The compound shows significant promise in the realm of piezoelectric and optical properties. As a piezoelectric organic superplastic and superelastic charge transfer molecular crystal, it's integrated into highly aligned poly-L-lactic acid polymer microfibers. These composite fibers demonstrate an extraordinary high piezoelectric output response and improved mechanical properties compared to polymer microfibers alone. Additionally, the fibers exhibit solid-state blue fluorescence, marking their potential for emission applications and energy harvesting through the piezoelectric effect (Rosa M F Baptista et al., 2022).
Molecular and Crystal Structure Studies
The structure of 4-bromo-N,N-dimethyl-3-nitroaniline and its derivatives has been thoroughly examined through methods like X-ray diffraction and high-level ab initio calculations. These studies provide insights into the molecule’s configuration and the impact of substituents on its properties, particularly in terms of molecular hyperpolarizabilities, making it a model compound for non-linear optical organic materials (O. Borbulevych et al., 2002).
Phase Equilibria and Thermodynamic Studies
In the context of phase diagrams and thermodynamic studies, the compound has been explored, revealing a large miscibility gap and the formation of a eutectic and a monotectic. This research, incorporating methods like powder X-ray diffraction and differential scanning calorimetry (DSC), sheds light on various thermodynamic parameters and the interfacial energy effects on morphological changes of the microstructure of monotectic and eutectic (R. Reddi et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.89 (iLOGP) to 2.57 (XLOGP3), indicating moderate lipophilicity . This suggests that it may have good bioavailability and could potentially cross biological membranes.
properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRNMMRKWXQLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352167 | |
Record name | 4-bromo-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70076-04-9 | |
Record name | 4-bromo-N,N-dimethyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-BROMO-3-NITROPHENYL)-N,N-DIMETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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